molecular formula C6H6O3S B1666570 Benzenesulfonic acid CAS No. 98-11-3

Benzenesulfonic acid

Cat. No.: B1666570
CAS No.: 98-11-3
M. Wt: 158.18 g/mol
InChI Key: SRSXLGNVWSONIS-UHFFFAOYSA-N
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Preparation Methods

Benezenesulfonate is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions . Industrial production methods include continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) and azeotropic removal of reaction water .

Chemical Reactions Analysis

Esterification

Benzenesulfonic acid reacts with alcohols (e.g., methanol) to form sulfonic acid esters (e.g., methyl benzenesulfonate). DFT studies reveal two primary mechanisms:

  • SN1 Pathway : Formation of a sulfonylium ion intermediate (C₆H₅SO₂⁺), followed by nucleophilic attack by methanol .

  • SN2 Pathway : Direct substitution involving protonated methanol as the alkylating agent .

MechanismActivation Barrier (kJ/mol)
SN1 (gas phase)18.1
SN2 (gas phase)39.1

Sulfonation and Desulfonation

  • Sulfonation : Reversible addition of SO₃ to benzene; reversed at ≥220°C .

  • Desulfonation : Acid hydrolysis at 175°C produces benzene and sulfuric acid .

Conversion to Derivatives

  • Sulfonamides : Reaction with amines (e.g., NH₃) forms sulfonamides (C₆H₅SO₂NR₂) .

  • Sulfonyl Chloride : Phosphorus pentachloride converts this compound to benzene sulfonyl chloride (C₆H₅SO₂Cl) .

Sonochemical Degradation

Under ultrasound-induced hydroxyl radical oxidation, this compound degrades into hydroxylated intermediates (e.g., mono- and dihydroxy derivatives) . This process is pH-dependent, with optimal degradation at lower frequencies (~350 kHz) .

Thermochemical Data

Key thermodynamic values for this compound reactions:

ReactionΔrH° (kJ/mol)MethodReference
Hydrolysis (solid phase)-68 ± 10Cm
Protonation (gas phase)1298 ± 28D-EA

Scientific Research Applications

Pharmaceutical Applications

Benzenesulfonic acid is crucial in the pharmaceutical industry, primarily as a precursor for the synthesis of various drugs. It is often converted into benzenesulfonate salts, known as besilates, which are used in the formulation of numerous medications.

Key Uses:

  • Buffering Agent: Helps maintain pH levels in pharmaceutical formulations.
  • Stabilizing Agent: Enhances the stability of active pharmaceutical ingredients (APIs).
  • Intermediate Synthesis: Serves as a building block in the synthesis of complex organic molecules.

Case Study:
In a study involving the synthesis of new drug formulations, this compound was utilized to improve solubility and bioavailability of poorly soluble compounds, demonstrating its effectiveness in enhancing therapeutic outcomes .

Agricultural Applications

This compound and its derivatives are employed as surfactants in pesticide formulations, improving the efficacy of active ingredients by enhancing their spread and adhesion on plant surfaces.

Key Uses:

  • Surfactants: Used in pesticide formulations to enhance application efficiency.
  • Emulsifiers: Facilitate the mixing of oil and water-based products.

Case Study:
Research has shown that when this compound is used as an adjuvant in herbicide applications, it significantly increases herbicide absorption and effectiveness, leading to improved crop yield .

Detergents and Cleaning Products

This compound is a key component in detergents due to its excellent surfactant properties, allowing for effective removal of dirt and grease.

Textile Industry

In textile processing, it is used for dyeing and finishing processes, where it acts as a leveling agent to ensure uniform dye distribution.

Water Treatment

The compound is employed in water treatment to remove impurities and adjust pH levels effectively.

Key Uses:

  • Surfactant Enhanced Oil Recovery (SEOR): Utilized in environmental remediation projects to recover petroleum hydrocarbons from contaminated sites.

Case Study:
In a remediation project at an industrial site, this compound was used to enhance the recovery of non-aqueous phase liquids (NAPLs). The application resulted in over 85% recovery efficiency within a month .

Environmental Applications

This compound is recognized for its biodegradable properties, making it suitable for use in environmentally friendly surfactants. Its low toxicity profile allows for safer applications in various industrial processes.

Key Uses:

  • Biodegradable Surfactants: Employed in formulations that require minimal environmental impact.

Case Study:
During the BP Gulf of Mexico oil spill cleanup efforts, this compound was part of dispersant formulations that effectively minimized environmental damage while facilitating oil degradation .

Mechanism of Action

The mechanism of action of benzenesulfonate involves its strong acidic nature, which allows it to participate in various chemical reactions. It acts as an electrophile in substitution reactions, where it can form sigma complexes with nucleophiles. In biological systems, benzenesulfonate derivatives can inhibit enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Benezenesulfonate is similar to other sulfonic acids, such as p-toluenesulfonic acid and sulfanilic acid. it is unique due to its simpler structure and higher acidity. Similar compounds include:

Benezenesulfonate’s simplicity and strong acidic properties make it a valuable compound in various chemical and industrial applications.

Biological Activity

Benzenesulfonic acid (BSA) is an organic compound characterized by a benzene ring attached to a sulfonic acid group. This compound and its derivatives have garnered significant attention in various fields of research due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C6H5SO3H\text{C}_6\text{H}_5\text{SO}_3\text{H}

This structure contributes to its solubility in water and its effectiveness as a surfactant. BSA is often used in industrial applications, including oil recovery and as a surfactant in various formulations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonate derivatives. For instance, novel benzenesulfonate scaffolds have demonstrated significant activity against various cancer cell lines, particularly leukemia and brain cancer. The following table summarizes the IC50 values of selected benzenesulfonate derivatives against different cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Selectivity Index
BS1K5620.172144.51
BS3K5620.097120.71
BS4PANC-10.09797.06
BS5K56210.19-
BS3MCF-74.599-

These findings indicate that certain derivatives of this compound possess potent anticancer properties with low toxicity towards normal cells, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. A study reported the synthesis of several sulphonamides derived from this compound, which exhibited significant antimicrobial activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aE. coli6.67 mg/mL

These compounds demonstrated effective inhibition of bacterial growth, suggesting their potential use as antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives were assessed through in vivo experiments involving carrageenan-induced rat paw edema. The results indicated that certain derivatives significantly reduced inflammation:

  • Compound 4a : Inhibited edema by 94.69% at 1 hour.
  • Compound 4c : Showed 89.66% inhibition at the same time point.

These findings support the potential use of this compound derivatives in treating inflammatory conditions .

Environmental Impact and Biodegradability

This compound is recognized for its low toxicity and biodegradability, making it suitable for environmental applications such as surfactant-enhanced oil recovery (SEOR). Case studies have demonstrated its effectiveness in remediating contaminated sites, where it facilitated the removal of hydrocarbons from soil and groundwater:

  • Case Study : During a pilot test for jet fuel removal, over 95% of the surfactant volume was recovered within 30 days , indicating its efficiency in environmental remediation efforts .

Microbial Utilization

Research has also explored the microbial degradation of this compound, revealing that certain bacterial strains can utilize this compound as a carbon source. Approximately 200 strains capable of assimilating this compound were isolated from natural environments, underscoring its ecological relevance .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing benzenesulfonic acid, and how can reproducibility be ensured?

this compound is synthesized via the sulfonation of benzene using concentrated sulfuric acid under controlled conditions. The exothermic reaction requires careful temperature monitoring to maintain equilibrium between 74–78% sulfuric acid concentration . To ensure reproducibility:

  • Document reaction parameters (temperature, acid concentration, stoichiometry).
  • Validate purity using melting point analysis (45–50°C for anhydrous form; 43–44°C for monohydrate) .
  • Include detailed experimental protocols in supporting information, as per journal guidelines .

Q. How is the purity of this compound characterized, and what analytical techniques are recommended?

Key methods include:

  • Titration : React with NaOH to quantify acid strength (pKa ≈ −2.8 in water) .
  • Spectroscopy : Use NMR to confirm aromatic proton environments and FT-IR for sulfonic group identification (S=O stretching at ~1350–1200 cm⁻¹) .
  • Chromatography : HPLC with UV detection to assess impurities .

Q. What are the primary chemical reactions of this compound relevant to pharmaceutical synthesis?

  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble benzenesulfonates, enhancing drug bioavailability .
  • Esterification : Catalyzes peptide/amino acid esterification via its strong acidity .
  • Friedel-Crafts Reactions : Forms diphenyl sulfone with benzene, useful in organic intermediates .

Advanced Research Questions

Q. How can mechanistic studies on sulfonation reactions be designed to resolve kinetic and thermodynamic ambiguities?

  • Use isotopic labeling (e.g., deuterated benzene) to trace reaction pathways .
  • Employ computational modeling (DFT) to compare activation energies of competing mechanisms.
  • Validate with kinetic data from varying H₂SO₄ concentrations and temperatures .

Q. What strategies are effective for resolving contradictions in catalytic activity data of this compound derivatives?

  • Comparative Analysis : Test structurally analogous compounds (e.g., toluenesulfonic acid, naphthalenesulfonic acid) under identical conditions to isolate substituent effects .
  • Surface Characterization : Use XPS or SEM to assess catalyst degradation in reusable systems .
  • Statistical Validation : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature fluctuations) .

Q. How can complex this compound derivatives (e.g., azo-linked or metal-coordinated forms) be characterized?

  • Advanced Spectrometry : High-resolution MS for molecular weight confirmation; EPR for metal complex spin states .
  • X-ray Crystallography : Resolve crystal structures to confirm functional group orientation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of metal-sulfonate complexes .

Q. Methodological Recommendations

  • Experimental Reproducibility : Adhere to Beilstein Journal guidelines by detailing synthetic protocols in supporting information and citing prior literature for known compounds .
  • Safety Protocols : Use fume hoods for sulfonation reactions; wear acid-resistant PPE due to corrosive and irritant properties .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries .

Properties

IUPAC Name

benzenesulfonic acid
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InChI

InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9)
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InChI Key

SRSXLGNVWSONIS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O
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Molecular Formula

C6H6O3S
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Related CAS

19402-64-3 (ammonium salt), 20199-75-1 (zinc salt, hexahydrate), 515-42-4 (hydrochloride salt), 7645-18-3 (zinc salt), 934-54-3 (calcium salt), 934-55-4 (potassium salt)
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DSSTOX Substance ID

DTXSID9024568
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Molecular Weight

158.18 g/mol
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Physical Description

Deliquescent needles or large plates., Liquid, Soluble in water; [ChemIDplus] Light brown deliquescent solid; [CHEMINFO] Grey to yellow hygroscopic solid; [ICSC], GREY-TO-YELLOW HYGROSCOPIC CRYSTALS OR FLAKES WITH PUNGENT ODOUR.
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Boiling Point

190 °C
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Flash Point

113 °C
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), SOL IN WATER & ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN ETHER & CARBON DISULFIDE, SOL IN ACETIC ACID, Solubility in water, g/100ml at 20 °C: 93
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Density

Relative density (water = 1): 1.3 (47 °C)
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Vapor Density

Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.0000236 [mmHg]
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Color/Form

FINE, DELIQUESCENT NEEDLES OR LARGE PLATES

CAS No.

98-11-3
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Melting Point

109 to 111 °F (NTP, 1992), 50-51 °C (ANHYDROUS), 51 °C
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Synthesis routes and methods I

Procedure details

To a solution of 2-(2-hydroxy-ethylamino)-ethanol (7 g, 67 mmol) and 4-methoxybenzenesulfonyl chloride (40 g, 194 mmol) in THF (400 mL) KOH (100 mL, 40%) was added dropwise at 0° C., after stirring over 3 hr the mixture was filtrated and THF was evaporated in vacuo, then extracted with EtOAc (500 mL). The organic layer was washed with brine and dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by silica gel column to afford Benzenesulfonic acid, 4-methoxy-, [[(4-methoxyphenyl)sulfonyl]imino]di-2,1-ethanediyl ester as a colorless gum (20 g, 49%). 1H NMR (DMSO-d6) δ 7.81 (d, J=4.8 Hz, 4H), 7.79 (d, J=5.2 Hz, 2H), 7.01 (d, J=4.8 Hz, 4H), 6.93 (d, J=5.2 Hz, 2H), 4.08 (t, J=6 Hz, 4H), 3.88 (s, 6H), 3.86 (s, 3H), 3.35 (t, J=6 Hz, 4H). MS (ESI) m/z (M+1)+: 615.7.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Mono-sulfonation of benzene was carried out in the apparatus of FIG. 1. Dry benzene (390 g., 5 gram molecules) was placed in the three-necked reaction flask (1 litre capacity) together with acetic anhydride (1 g) which was added to suppress sulfone formation. The reaction flask was heated to 40°C and the pressure gradually reduced until the benzene refluxed vigorously at 400 mm Hg. The sulfur trioxide generator was charged with liquid, stabilized sulfur trioxide (200 g, 2.5 gram molecules) and the two flasks were connected to allow the sulfur trioxide to be aspirated into the reaction flask. External heating of the reaction flask was discontinued but the trioxide generator was gently warmed to maintain an internal temperature of 30°C to aid evaporation. The reaction was completed when all the sulfur trioxide had been evaporated from the generator and had passed into the reaction vessel. At this point reflux ceased. Anhydrous benzene sulfonic acid was isolated by distilling off the excess benzene in vacuo, leaving a light amber coloured oil which crystallized slowly when kept in a desiccator over concentrated sulfuric acid. The sulfonic acid was contaminated by 0.2% sulfuric acid and 1.5% diphenyl sulfone. The yield was 98% calculated with respect to the amount of sulfur trioxide employed.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
390 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods III

Procedure details

To benzenesulfonic acid sodium salt (10.0 g, 0.061 mol), 25% HCl was added dropwise with stirring until the solid dissolved. The reaction mixture was extracted (100 mL each, 3 times) with EtOAc, dried over Na2SO4 and concentrated to give benzenesulfonic acid (7.8 g, 90%). To a 100 mL round bottom with a magnetic stir bar, benzenesulfonic acid (4.61 g, 0.0324 mol), CaCl2(3.6 g, 0.0324 mol) and dry dichloromethane (30 mL) were added. The reaction mixture was cooled to 0° C. and (2S) (5RS)-2-(4-fluorophenoxymethyl)-5-hydroxy-tetrahydrofuran (4.6 g, 0.0216 mol) in dry CH2Cl2 (20 mL) was added. The reaction mixture was stirred for 3 h and monitored by TLC (EtOAc-light petroleum ether 1:4, Rf=0.25). The reaction mixture was filtered through celite and washed with CH2Cl2 (3 times). The combined organic layer was washed with saturated aqueous Na2CO3, water brine and dried over Na2SO4. Solvent was removed under reduced pressure to afford the crude (2S) (5RS)-5-benzenesulfonyl-2-(4-fluorophenoxymethyl)tetrahydrofuran 14 which was crystallized from chloroform-hexane to give pure white solid, yield 6.8 g (93%), m.p. 102° C.-104° C. 1H NMR (200 MHz, CDCl3): δ 1.90-3.0 (m, 4 H), 3.85-5.0 (m, 4 H), 6.70-7.05 (m, 4 H), 7.45-7.72 (m, 3 H), 7.77-8.0 (m, 2 H).
Name
benzenesulfonic acid sodium salt
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Bezenesulfonic acid monohydrate (1.06 g, 6 mmol) was dried by azeotroping off the water of a benzene solution (twice) and adding the dried acid solution to a solution of example 415 (2.81 g, 6 mmol) in toluene (40 ml). The solvents were removed in vacuo (twice) and the resulting residue recrystallized twice from toluene and dried under high vacuum overnight give 2.77 g of benzenesulfonic acid salt as a white solid. mp 157-159° C. [α]D25=+16.9° (CH3OH, c=0.23 g/dL). Anal. Calcd for C34H42N3O5FS: C, 65.47; H, 6.80; N, 6.75; S, 5.14. Found: C, 65.48; H, 6.80; N, 6.70; S, 5.35.
Quantity
1.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2.81 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

1.384 g of sulfanilic acid were mixed with 50 ml of deionized water in a beaker and heated to 60° C. 5 g of SP-3 particles were added to the mixture. 2.76 g of a 20% solution of sodium nitrite in water were added slowly, and the mixture was left to react for 90 minutes. The reaction mixture was filtered and the particles were reslurried and washed with a 1% NaOH solution in water. The particles were refiltered and washed with deionized water, and subsequently washed with ethanol and tetrahydrofuran. The particles were soxhlet extracted in ethanol overnight. The starting sulfur content of the particles was 0.39 wt %. After the surface modification the sulfur content was 1.39 wt % indicating the attachment of benzenesulfonic groups.
Quantity
1.384 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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